

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanopyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyrrolidine-1-carbonitrile*

Cat. No.: *B074914*

[Get Quote](#)

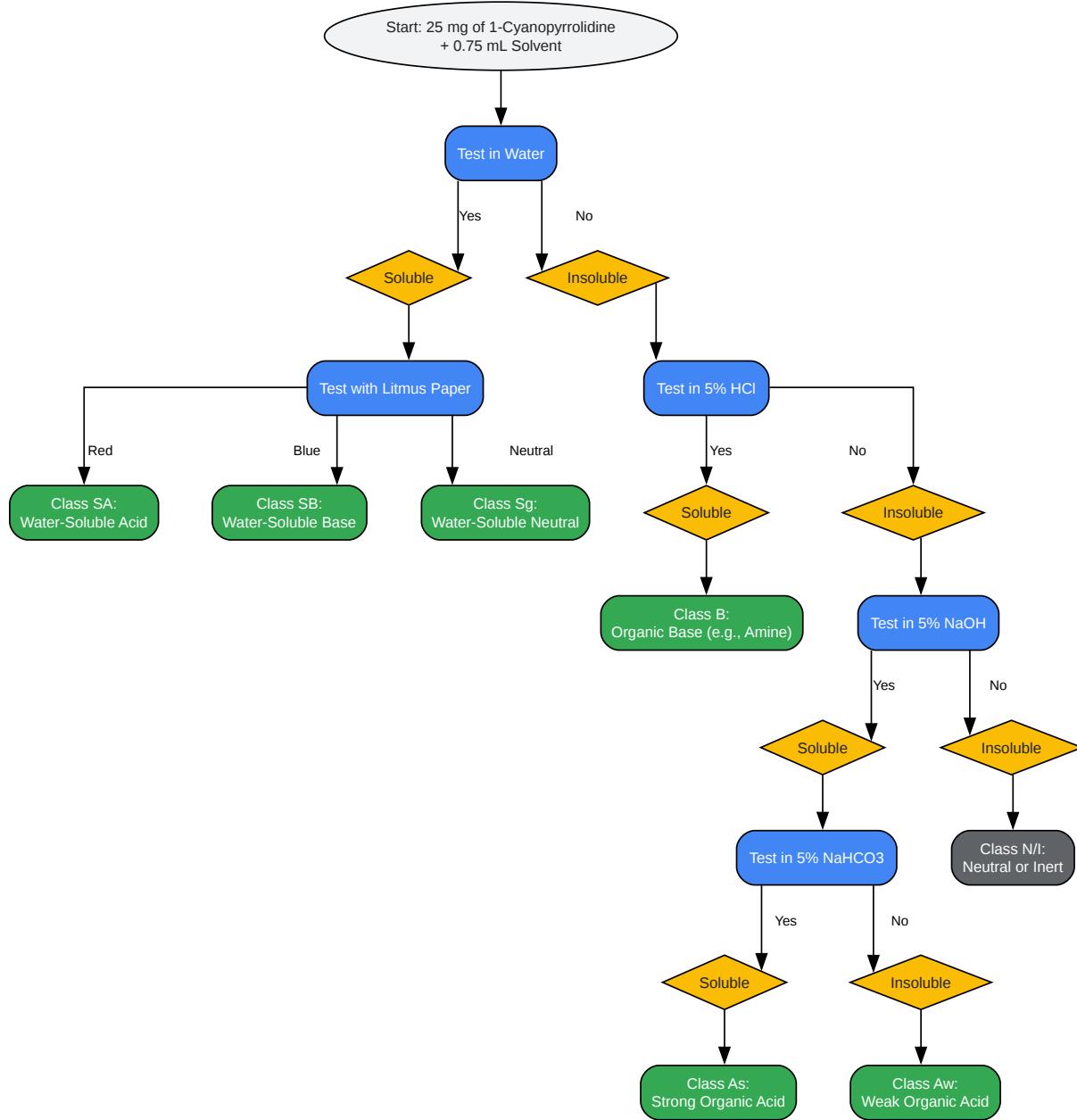
Abstract

1-Cyanopyrrolidine (CAS No: 1530-88-7), also known as **Pyrrolidine-1-carbonitrile**, is a versatile heterocyclic compound featuring a saturated five-membered pyrrolidine ring N-substituted with a nitrile group.^{[1][2]} Its unique structural combination makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-Cyanopyrrolidine, offering field-proven insights and detailed experimental protocols for its characterization. The content is designed to support researchers, scientists, and drug development professionals in leveraging this compound's full potential while ensuring safe and effective handling.

Chemical Identity and Core Properties

1-Cyanopyrrolidine is a colorless to light yellow clear liquid.^[1] Its fundamental properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments. The pyrrolidine ring, a saturated heterocycle, imparts a non-planar, three-dimensional character which is increasingly sought after in drug discovery to explore pharmacophore space more effectively.^[3] The electron-withdrawing nature of the cyano group significantly influences the reactivity of the adjacent nitrogen atom.

A summary of its key identifiers and physical properties is presented below.


Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂	[1] [4] [5]
Molecular Weight	96.13 g/mol	[1] [2] [4]
CAS Number	1530-88-7	[2] [4] [6]
EINECS Number	216-234-3	[4] [6]
IUPAC Name	pyrrolidine-1-carbonitrile	[2] [5]
Synonyms	N-Cyanopyrrolidine, Tetramethylenecyanamide	[4] [5] [6]
Boiling Point	75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg	[1] [4] [6] [7]
Density	0.954 g/mL at 25 °C	[4] [6] [7]
Refractive Index (n _{20/D})	1.469 - 1.47	[1] [4] [7]
Flash Point	225 °F (107.2 °C)	[4] [6]
Predicted pKa	-4.27 ± 0.20	[4]

Solubility Profile: A Foundational Parameter

The solubility of a compound governs its utility in different reaction media and is a critical determinant of its pharmacokinetic profile in drug development. A systematic approach to determining the solubility of 1-Cyanopyrrolidine is essential for its effective application.

Logical Workflow for Solubility Classification

The following diagram outlines a standard qualitative workflow for classifying the solubility of an organic compound like 1-Cyanopyrrolidine. This hierarchical approach efficiently categorizes the compound based on its behavior in a series of common solvents, providing insights into its acidic, basic, or neutral character.

[Click to download full resolution via product page](#)

Caption: Workflow for systematic solubility classification.

Experimental Protocol: Qualitative Solubility Determination

This protocol is a self-validating system for classifying the solubility and inferring the functional group characteristics of 1-Cyanopyrrolidine.

Objective: To determine the solubility class of 1-Cyanopyrrolidine.

Materials:

- 1-Cyanopyrrolidine
- Small test tubes
- Graduated pipette or calibrated dropper
- Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)
- Red and blue litmus paper

Methodology:

- Water Solubility Test:
 - Place approximately 25 mg (or 0.05 mL) of 1-Cyanopyrrolidine into a small test tube.[8][9]
 - Add 0.75 mL of deionized water in three portions of 0.25 mL. After each addition, shake the tube vigorously for 30 seconds.[8][9]
 - Causality: Adding the solvent portion-wise ensures that the compound has adequate opportunity to dissolve and prevents premature classification as insoluble. Vigorous shaking overcomes kinetic barriers to dissolution.
 - Observation: Record if the compound dissolves completely. If it is water-soluble, proceed to step 2. If not, proceed to step 3.[10]
- Litmus Test (for Water-Soluble Compounds):

- If the compound dissolved in water, use a clean stirring rod to transfer a drop of the solution onto both red and blue litmus paper.[9][10]
- Observation: A red turn indicates an acidic compound (Class SA); a blue turn indicates a basic compound (Class SB); no change indicates a neutral compound (Class Sg).[10]

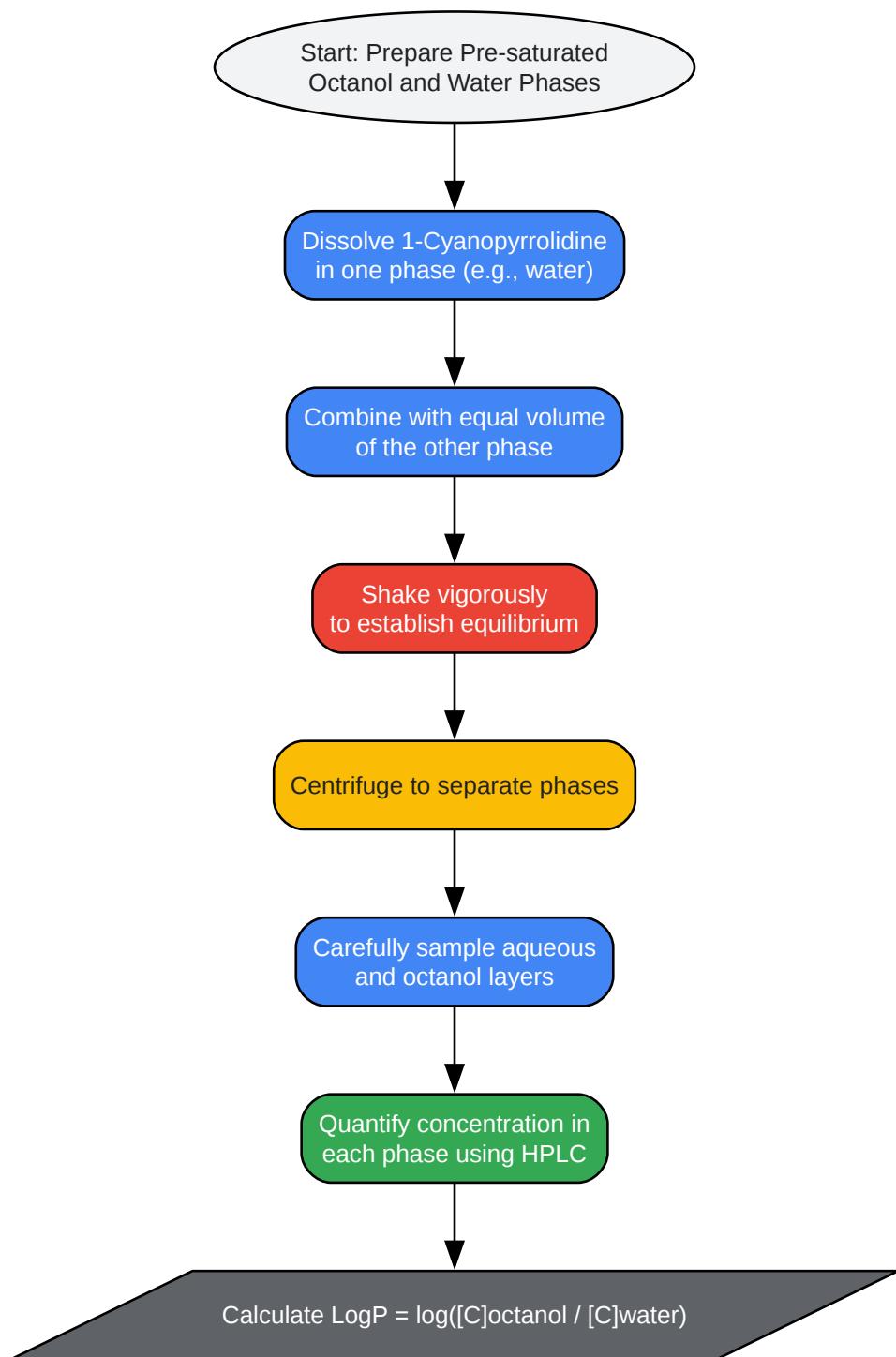
• 5% HCl Solubility Test (for Water-Insoluble Compounds):

- To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking vigorously after each addition.[8][10]
- Causality: This step identifies basic functional groups, such as amines, which will form hydrochloride salts that are typically water-soluble. The nitrogen in the pyrrolidine ring can be protonated.
- Observation: If the compound dissolves, it is classified as an organic base (Class B).[8] If not, proceed to step 4.

• 5% NaOH Solubility Test (for HCl-Insoluble Compounds):

- To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.[10]
- Causality: This tests for acidic functional groups.
- Observation: If soluble, the compound is an acid. Proceed to step 5 to determine its strength. If not, the compound is likely neutral (Class N) or inert (Class I).[10]

• 5% NaHCO₃ Solubility Test (for NaOH-Soluble Compounds):


- To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[8][10]
- Causality: Sodium bicarbonate is a weaker base than NaOH and will only react with stronger acids (like carboxylic acids).
- Observation: If it dissolves, it is a strong organic acid (Class As). If not, it is a weak organic acid (Class Aw).[8][10]

Lipophilicity (LogP): A Predictor of Bioavailability

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, quantifying a compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
[\[11\]](#)

Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method, coupled with HPLC analysis, is a gold-standard technique for accurately measuring LogP.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination.

Experimental Protocol: Shake-Flask Method for LogP

Objective: To determine the LogP value of 1-Cyanopyrrolidine.

Materials:

- 1-Cyanopyrrolidine
- n-Octanol (reagent grade)
- Deionized water or phosphate-buffered saline (PBS, pH 7.4) for LogD
- Separatory funnel or centrifuge tubes
- Mechanical shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system

Methodology:

- Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
 - Causality: This step is critical for accuracy. It ensures that the volume of each phase does not change during the partitioning experiment due to mutual dissolution, which would alter the final concentrations.[\[12\]](#)
- Sample Preparation: Prepare a stock solution of 1-Cyanopyrrolidine in the pre-saturated aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the HPLC detector.
- Partitioning:
 - Add equal volumes of the sample solution and the pre-saturated n-octanol to a centrifuge tube.
 - Shake the mixture vigorously for a defined period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

- Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.
 - Causality: Centrifugation breaks up any emulsions and creates a sharp interface, preventing cross-contamination during sampling.
- Quantification:
 - Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.
 - Analyze the concentration of 1-Cyanopyrrolidine in each aliquot using a validated HPLC method.[12]
- Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following formula:
 - $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]$
 - $\text{LogP} = \log_{10}(P)$ [11]

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

- ^1H and ^{13}C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule. For 1-Cyanopyrrolidine, one would expect to see distinct signals for the methylene groups ($-\text{CH}_2$) of the pyrrolidine ring. Due to the influence of the nitrogen and the cyano group, the protons closer to the nitrogen (alpha position) will appear at a different chemical shift than those further away (beta position).
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A key diagnostic peak for 1-Cyanopyrrolidine is a sharp, strong absorption in the range of $2210\text{--}2260\text{ cm}^{-1}$, which is characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretching vibration. The absence of a broad peak around 3300 cm^{-1} confirms the absence of N-H bonds.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-Cyanopyrrolidine (MW = 96.13 g/mol), the molecular ion peak (M^+) would be observed at $\text{m/z} = 96$.[4][5]

Expert Insight: When analyzing NMR spectra, the symmetry of the molecule is a key consideration. While the pyrrolidine ring itself has potential for symmetry, the N-cyano substitution makes the alpha and beta positions chemically non-equivalent, leading to more complex splitting patterns than might be initially assumed. Computational tools can be used alongside experimental data to confirm structural assignments.[13]

Safety, Handling, and Stability

Proper handling of 1-Cyanopyrrolidine is paramount for laboratory safety.

- Hazards: The compound is classified as harmful.[4][6] It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It may cause skin, eye, and respiratory irritation.[14]
- Personal Protective Equipment (PPE): Always handle 1-Cyanopyrrolidine in a well-ventilated area or a chemical fume hood.[16] Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][17]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically recommended at 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]
- Stability: The compound is generally stable under normal storage conditions.[18] However, contact with strong acids or bases should be avoided to prevent potential hydrolysis of the nitrile group. Vapors may form explosive mixtures with air.[17]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the addition of a cyano group provides a versatile chemical handle for further synthetic modifications.[3]

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Cyanopyrrolidine derivatives are a prominent class of inhibitors for DPP-IV, a key target in the treatment of type 2 diabetes.[19] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site. Vildagliptin and Saxagliptin are notable examples of drugs developed from this scaffold.[19][20]

- Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, making 1-Cyanopyrrolidine a versatile starting point for creating a diverse library of substituted pyrrolidines.[1]
- Fibrosis Treatment: Recent research has explored N-cyanopyrrolidines as inhibitors of ubiquitin specific peptidase 30 (USP30), showing potential for the treatment of fibrotic diseases.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine-1-carbonitrile | C5H8N2 | CID 73737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Cyanopyrrolidine CAS#: 1530-88-7 [amp.chemicalbook.com]
- 5. 1-Pyrrolidinecarbonitrile [webbook.nist.gov]
- 6. Pyrrolidine-1-carbonitrile | CAS 1530-88-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1-Cyanopyrrolidine | 1530-88-7 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. scribd.com [scribd.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. 1-Cyanopyrrolidine - Safety Data Sheet [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 21. RU2848457C1 - N-cyanopyrrolidines with activity of usp30 inhibitors - Google Patents [patents.google.com]
- 22. US20210002262A1 - Cyanopyrrolidines as usp30 inhibitors and fibrosis treatment - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanopyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074914#physicochemical-properties-of-1-cyanopyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

